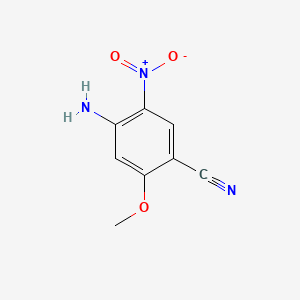

4-Amino-2-methoxy-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

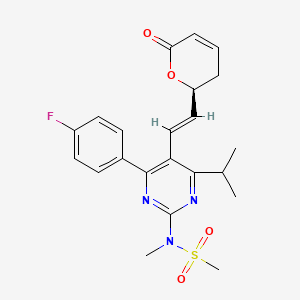

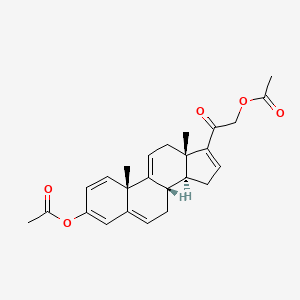

4-Amino-2-methoxy-5-nitrobenzonitrile is a chemical compound with the CAS Number 1196074-43-7 . It has a molecular weight of 193.16 and a molecular formula of C8H7N3O3 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3/c1-14-8-3-6 (10)7 (11 (12)13)2-5 (8)4-9/h2-3H,10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Organic Synthesis and Material Science

- Synthesis of Gefitinib : A process involving the conversion of related nitrobenzonitrile compounds through hydrogenation and subsequent reactions to synthesize Gefitinib, an anticancer drug, showcases the utility of such compounds in pharmaceutical manufacturing (Bo Jin et al., 2005).

- Hydrogenation Studies : The hydrogenation of nitrobenzonitriles using Raney nickel catalyst, exploring how the position of nitro and methoxy groups affects the reaction outcome, suggests potential for developing new synthetic pathways and materials (Klara Koprivova & L. Červený, 2008).

Corrosion Inhibition

- Corrosion Inhibition for Metals : Derivatives of similar nitrobenzonitrile compounds have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions, highlighting potential applications in protecting industrial materials (C. Verma et al., 2015).

Pharmaceutical Research

- Antiviral Prodrugs : Investigations into the base pairing of 4-amino-3-nitrobenzonitrile with nucleobases compared to natural Watson-Crick pairs suggest applications in designing antiviral prodrugs, indicating the potential of nitrobenzonitrile derivatives in therapeutic developments (M. A. Palafox et al., 2022).

Advanced Materials

- Novel Compounds and Mechanisms : The synthesis of novel 2H-3,1-benzoxazine derivatives from 2-amino-5-nitrobenzonitrile showcases the potential for creating advanced materials with unique properties, useful in various applications ranging from electronics to coatings (Jiarong Li et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

4-amino-2-methoxy-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-3-6(10)7(11(12)13)2-5(8)4-9/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSOAOZWWJQCHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)